Fmoc-NMe-PEG4-C2-acid
Overview
Description
Fmoc-NMe-PEG4-C2-acid is a PEG-based PROTAC linker . It is a novel Fmoc-protected amino acid containing a single molecular weight PEG (dPEG) spacer arm . These reagents are used to introduce a hydrophilic, non-immunogenic spacer into a peptide .
Synthesis Analysis
Fmoc-NMe-PEG4-C2-acid is used in the synthesis of PROTACs . The Fmoc group can be removed, exposing the terminal amine, using piperidine as with standard peptide synthesis .Molecular Structure Analysis
The IUPAC name of Fmoc-NMe-PEG4-C2-acid is 1-(9H-fluoren-9-yl)-4-methyl-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid . Its molecular weight is 501.58 .Chemical Reactions Analysis
Fmoc-NMe-PEG4-C2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Fmoc-NMe-PEG4-C2-acid has a molecular weight of 501.57 . It appears as a liquid that is colorless to light yellow . .Scientific Research Applications
1. Nanocarrier for Drug Delivery
Fmoc-amino acid conjugates have been studied for their potential in drug delivery systems. A study by Zhang et al. (2015) demonstrated the effectiveness of PEGylated Fmoc-amino acid conjugates as nanocarriers, significantly improving the delivery efficacy of drugs like paclitaxel. Similarly, Zhang et al. (2014) highlighted a PEG-Fmoc conjugate's role in formulating efficient nanomicelles for drug delivery.
2. Synthesis of Peptide Thioesters
Fmoc-based resins have been used in the synthesis of long peptide thioesters. Boll et al. (2014) used a PEG-based resin for the synthesis of large peptide segments, demonstrating its utility in peptide synthesis and potentially drug development.
3. Fabrication of Functional Materials
Fmoc-modified amino acids and peptides are critical in fabricating functional materials due to their self-assembly features. Tao et al. (2016) discussed the use of Fmoc-modified amino acids in various applications like cell cultivation, bio-templating, and drug delivery.
4. Multimode Biomedical Imaging
Fmoc conjugates are utilized in multimode biomedical imaging. Lim et al. (2010) fabricated fluorescent magnetic nanoprobes using Fmoc conjugates, demonstrating their application in in vivo detection and characterizing tumor angiogenesis.
5. Targeted Macrophage Delivery
Gao et al. (2013) developed PEGtide dendrons using Fmoc solid-phase peptide synthesis, showing the potential of these conjugates for targeted delivery to macrophages, which could be beneficial in drug delivery and imaging.
6. Cancer Immunochemotherapy
Chen et al. (2016) reported on a dual-functional nanomicellar carrier based on a prodrug conjugate of PEG with Fmoc, highlighting its role in enhancing T-cell immune responses and exhibiting significant antitumor activity.
7. Carbon Nanotube Carriers
Yeniyurt et al. (2021) developed a single-walled carbon nanotube-based drug delivery system using Fmoc-amino acid bearing polyethylene glycol, indicating its potential in biomedicine for drug delivery.
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNRUPTDZNIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NMe-PEG4-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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